2-(2-methylcyclohexyl)acetic Acid
CAS No.: 6617-04-5
Cat. No.: VC4515053
Molecular Formula: C9H16O2
Molecular Weight: 156.225
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6617-04-5 |
---|---|
Molecular Formula | C9H16O2 |
Molecular Weight | 156.225 |
IUPAC Name | 2-(2-methylcyclohexyl)acetic acid |
Standard InChI | InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Standard InChI Key | XZOWBIJUQVPEKP-UHFFFAOYSA-N |
SMILES | CC1CCCCC1CC(=O)O |
Introduction
Chemical Identity and Structural Features
2-(2-Methylcyclohexyl)acetic acid (IUPAC name: 2-[2-methylcyclohexyl]acetic acid) is a monocarboxylic acid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure consists of a cyclohexane ring substituted with a methyl group and an acetic acid chain at the 2-position (Figure 1).
Table 1: Key Structural and Identification Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 6617-04-5 | |
Molecular Formula | C₉H₁₆O₂ | |
Molecular Weight | 156.22 g/mol | |
SMILES Notation | CC1CCCCC1CC(=O)O | |
Boiling Point (est.) | 210–230°C | |
Density (at 20°C) | 0.95–1.05 g/cm³ |
The cyclohexane ring adopts a chair conformation, with the methyl and acetic acid groups occupying equatorial positions to minimize steric strain . The carboxylic acid group enables hydrogen bonding, influencing its solubility and reactivity .
Synthesis and Industrial Production
Hydrogenation-Esterification Pathway
The primary synthesis route involves two stages:
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Hydrogenation of o-Cresol:
o-Cresol (C₇H₈O) is hydrogenated in methylcyclohexane using a Raney nickel catalyst under high-pressure H₂ (1.5 MPa) to yield 2-methylcyclohexanol . -
Esterification and Hydrolysis:
2-Methylcyclohexanol undergoes esterification with acetic acid, followed by saponification to produce the carboxylic acid .
Table 2: Optimized Reaction Conditions
Solvent Recycling and Byproduct Management
Methylcyclohexane serves as a reusable solvent, while byproducts like 2-tetrahydrotoluene (<1%) are minimized through closed-loop systems . Industrial processes achieve >96% purity through vacuum distillation .
Physicochemical Properties
Thermal and Solubility Data
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).
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NMR (¹H): δ 1.2–1.8 (cyclohexyl protons), δ 2.3 (CH₂COO), δ 11.5 (COOH).
Applications and Industrial Relevance
Chemical Intermediate
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Ester Production: Precursor to 2-methylcyclohexyl acetate (CAS 5726-19-2), a solvent in hydrogen peroxide production .
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Polymer Chemistry: Modifies resin hydrophobicity in coatings and adhesives .
Niche Uses
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Flavor/Fragrance: Imparts woody notes in perfumery (analogous to cyclohexyl acetates) .
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Pharmaceuticals: Investigated as a building block for lipid-soluble prodrugs .
Table 3: Comparative Analysis of Cyclohexyl Acetic Acid Derivatives
Compound | Boiling Point (°C) | Application |
---|---|---|
2-Methylcyclohexyl acetate | 191.7 | Industrial solvent |
Cyclohexaneacetic acid | 245 | Polymer modification |
2-(2-Methylcyclohexyl)acetic acid | 210–230 | Specialty synthesis |
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